molecular formula C11H15I B1296643 Benzene, (5-iodopentyl)- CAS No. 99858-37-4

Benzene, (5-iodopentyl)-

Cat. No. B1296643
CAS RN: 99858-37-4
M. Wt: 274.14 g/mol
InChI Key: QVQYOJLZAUEILK-UHFFFAOYSA-N
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Description

“Benzene, (5-iodopentyl)-” is a chemical compound that consists of a benzene ring attached to a 5-iodopentyl group . The molecule contains a total of 27 atoms, including 15 Hydrogen atoms, 11 Carbon atoms, and 1 Iodine atom . The average mass of the molecule is 274.141 Da .


Synthesis Analysis

The synthesis of polysubstituted benzenes, such as “(5-iodopentyl)benzene”, often involves a series of reactions including bromination, nitration, and sulfonation . The order of these reactions is crucial for the successful synthesis of the desired compound .


Molecular Structure Analysis

The “(5-iodopentyl)benzene” molecule contains a total of 27 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

Benzene, the base structure of “(5-iodopentyl)benzene”, is known to undergo various chemical reactions such as nitration, sulfonation, and halogenation . These reactions are generally electrophilic substitution reactions, where the benzene ring, due to its delocalized electrons, is highly attractive to electrophiles .


Physical And Chemical Properties Analysis

Benzene, the base structure of “(5-iodopentyl)benzene”, is a clear colorless to light-yellow liquid. It is less dense than water and is slightly soluble in water . Benzene is also flammable and has a petroleum-like, aromatic odor .

Scientific Research Applications

Photolysis in Organic Synthesis

Suginome and Senboku (1994) investigated the formation of 5-iodopentyl formate through the photolysis of cyclopentanol hypoiodite in benzene. Their research revealed a complex mechanism involving the formation of various intermediates, including a primary 5-oxopentyl radical and a tetrahydropyranyl cation, leading to the final product, 5-iodopentyl formate. This study highlights the application of benzene derivatives in organic synthesis, particularly in light-induced chemical reactions (Suginome & Senboku, 1994).

Benzene Derivatives in Molecular Transformations

Shah, Taschner, Koser, and Rach (1986) demonstrated the use of [hydroxy(tosyloxy)iodo] benzene in the tosyloxylactonization of alkenoic acids. Their research underscores the versatility of benzene derivatives in facilitating molecular transformations in organic chemistry, contributing to the synthesis of complex organic compounds (Shah et al., 1986).

Advanced Synthesis of Benzene Derivatives

Suzuki, Segawa, Itami, and Yamaguchi (2015) explored the synthesis of hexaarylbenzenes with diverse substituents using benzene as a fundamental building block. Their work highlights the significance of benzene in creating structurally diverse compounds for various applications, including pharmaceuticals and organic electronic devices (Suzuki et al., 2015).

Safety And Hazards

Benzene is a known human carcinogen and can cause central nervous system damage acutely and bone marrow damage chronically . Long-term exposure may lead to the development of leukemia .

properties

IUPAC Name

5-iodopentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15I/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQYOJLZAUEILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340062
Record name Benzene, (5-iodopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, (5-iodopentyl)-

CAS RN

99858-37-4
Record name Benzene, (5-iodopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-phenyl-pentane-1-ol (1.0 gm, 6.089 mmol) in dichloromethane (20 ml), triphenyl phosphine (2.35 gm, 8.52 mmol), immidazole (0.58 gm, 8.52 mmol) and elemental iodine (2.16 gm, 8.52 mmol) was stirred at room temperature for 12 h and solvent was removed under reduced pressure. The crude mixture was taken up in ethyl acetate (30 ml), washed with water (20 ml) and then with brine (30 ml). The layers were separated, the organic layer was dried over anhydrous sodium sulfate and solvent was removed under reduced pressure. The crude product was purified on column chromatography using hexane as an eluent to yield an oily liquid, 750 mg. 1H NMR (CDCl3): δ 1.30-1.70 (m, 4H), 1.80 (m, 2H), 2.6 (t, 2H, J=7.2 Hz), 3.10 (t, 2H, J=7.8 Hz), 7.00-7.34 (m, 5H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
OO Adekoyeni, FF AJAYI… - Nigerian Journal of …, 2019 - researchgate.net
The objective of this study was to profile chemical components of doum palm nutusing GC-MS for the purpose of identifying the functional benefits of its components using the literatures. …
Number of citations: 2 www.researchgate.net
W Peng, L Wang, Q Xu, Q Wu… - Journal of Computational …, 2012 - ingentaconnect.com
With the development of plantation forestry, poplar tree has become one of the most useful plantion species for the composite biomaterials in China. Therefore, the thermal release …
Number of citations: 43 www.ingentaconnect.com
M Daneel - 2019 - repository.up.ac.za
Rheumatoid arthritis is the third most common type of arthritis worldwide; and it is also one of the most common autoimmune diseases found today. Studies have shown that the life …
Number of citations: 0 repository.up.ac.za

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